8-Bromoquinoline-3-carboxylic acid hydrate
Overview
Description
8-Bromoquinoline-3-carboxylic acid hydrate is a chemical compound with the molecular formula C10H8BrNO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 8th position and a carboxylic acid group at the 3rd position on the quinoline ring structure makes this compound unique. It is often used in various chemical and pharmaceutical research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinoline-3-carboxylic acid hydrate typically involves the bromination of quinoline derivatives followed by carboxylation. One common method includes:
Bromination: Quinoline is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 8th position.
Carboxylation: The brominated quinoline is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide to form the carboxylic acid group at the 3rd position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using a continuous flow reactor to ensure efficient bromination of quinoline.
High-Pressure Carboxylation: Employing high-pressure reactors for the carboxylation step to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Bromoquinoline-3-carboxylic acid hydrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline-3-carboxylic acid derivatives.
Reduction Products: Quinoline-3-methanol derivatives.
Scientific Research Applications
8-Bromoquinoline-3-carboxylic acid hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromoquinoline-3-carboxylic acid hydrate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and stability.
Pathways Involved: The compound may interfere with cellular pathways related to DNA replication, protein synthesis, and metabolic processes.
Comparison with Similar Compounds
- 6-Bromoquinoline-3-carboxylic acid
- 7-Methoxyquinoline-3-carboxylic acid
- 8-Fluoroquinoline-3-carboxylic acid
- 8-Ethylquinoline-3-carboxylic acid
Comparison:
- 6-Bromoquinoline-3-carboxylic acid: Similar structure but with bromine at the 6th position, leading to different reactivity and applications.
- 7-Methoxyquinoline-3-carboxylic acid: Contains a methoxy group instead of bromine, affecting its chemical properties and biological activity.
- 8-Fluoroquinoline-3-carboxylic acid: Fluorine substitution at the 8th position provides different electronic effects and reactivity.
- 8-Ethylquinoline-3-carboxylic acid: Ethyl group at the 8th position alters its physical and chemical properties compared to the bromine-substituted compound.
8-Bromoquinoline-3-carboxylic acid hydrate stands out due to its unique combination of bromine and carboxylic acid functionalities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8-bromoquinoline-3-carboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2.H2O/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8;/h1-5H,(H,13,14);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHSKRGVFUAODQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Br)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.